REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[N:4][C:5]([CH2:8][CH2:9][CH2:10][C:11]#[CH:12])=NC=1.CCCCCCC.C(OCC)(=O)C>[N+](C1C=CC=CC=1)([O-])=O>[Cl:1][C:2]1[CH:3]=[N:4][C:5]2[CH2:8][CH2:9][CH2:10][C:11]=2[CH:12]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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ClC=1C=NC(=NC1)CCCC#C
|
Name
|
|
Quantity
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50 mL
|
Type
|
solvent
|
Smiles
|
[N+](=O)([O-])C1=CC=CC=C1
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Name
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|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
CCCCCCC
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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C(C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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After completion, the reaction mixture was purified by flash chromatography on silica gel using a gradient of heptane/ethyl acetate=100:0 to 80:20 as the eluent
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Name
|
|
Type
|
product
|
Smiles
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ClC=1C=NC=2CCCC2C1
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Name
|
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Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.21 g | |
YIELD: PERCENTYIELD | 76% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |